5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

Catalog No.
S1550925
CAS No.
62252-10-2
M.F
C18H18O7
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

CAS Number

62252-10-2

Product Name

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C18H18O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-7,13,19-20H,8H2,1-3H3

InChI Key

CTALFFOVOLJORS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
5, 7-Dihydroxy-2-(3, 4, 5-trimethoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. 5, 7-Dihydroxy-2-(3, 4, 5-trimethoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone (CAS 62252-10-2) is a highly specialized, lipophilic flavanone isolated primarily from the heartwood of Dalbergia odorifera. Structurally characterized by a 5,7-dihydroxy A-ring and a fully methoxylated (3',4',5'-trimethoxy) B-ring, this compound bridges the gap between natural product authenticity and advanced synthetic utility. In industrial and research procurement, it serves as a critical analytical reference standard for botanical quality control and as a structurally advantaged, orthogonally protected scaffold for medicinal chemistry. Its specific substitution pattern imparts significantly higher lipophilicity and metabolic stability compared to common unmethylated flavanones, making it a critical material for formulation development and pharmacokinetic optimization workflows [1].

Procuring generic flavanones, such as naringenin or hesperetin, as substitutes for 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone introduces severe operational and analytical liabilities. In botanical quality control, generic markers cannot authenticate Dalbergia odorifera extracts, leading to failed compliance and batch rejection. In synthetic workflows, substituting with polyhydroxylated flavanones necessitates complex, multi-step protection and deprotection sequences to prevent undesired B-ring side reactions, directly increasing solvent waste, labor hours, and overall cost of goods. Furthermore, in ADME profiling, unmethylated substitutes undergo rapid Phase II conjugation (glucuronidation and sulfation), yielding artificially poor pharmacokinetic data that misguides downstream formulation strategies [1].

Chromatographic Specificity for Botanical Authentication

For regulatory compliance of Dalbergia odorifera extracts, precise chromatographic fingerprinting is mandatory. 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone provides a distinct, late-eluting lipophilic peak that resolves completely from early-eluting polar flavonoids. When compared to generic markers like naringenin, which often co-elute with background matrix components, this specific trimethoxyflavanone achieves baseline resolution (Rs > 1.5) under standard reverse-phase conditions, ensuring accurate quantification and chemotype validation [1].

Evidence DimensionChromatographic Peak Resolution (Rs) in complex matrix
Target Compound DataRs > 1.5 (baseline resolution)
Comparator Or BaselineGeneric markers (e.g., Naringenin) showing co-elution or Rs < 0.8
Quantified DifferenceComplete baseline separation achieved vs. matrix interference
ConditionsReverse-phase HPLC-UV profiling of Dalbergia extracts

Ensures regulatory compliance and prevents batch rejection in the quality control of high-value botanical raw materials.

Synthetic Efficiency via Natural B-Ring Protection

In the synthesis of advanced flavonoid derivatives, the B-ring hydroxyls of standard flavanones are highly reactive and prone to oxidation. 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone possesses a naturally protected B-ring via its three methoxy groups. This allows process chemists to perform selective functionalization (e.g., alkylation or glycosylation) exclusively on the A-ring. Compared to starting with fully hydroxylated precursors like dihydromyricetin, using this compound eliminates the need for 3 to 4 protection and deprotection steps, increasing overall isolated yields by up to 40% and significantly reducing solvent consumption [1].

Evidence DimensionSynthetic steps for selective A-ring functionalization
Target Compound Data1-2 steps (direct functionalization)
Comparator Or BaselineDihydromyricetin requiring 4-6 steps (including protection/deprotection)
Quantified DifferenceSaves 3-4 synthetic steps; ~40% higher overall yield
ConditionsStandard A-ring modification workflows in medicinal chemistry

Dramatically reduces synthetic complexity, reagent costs, and time-to-milestone for CDMOs and medicinal chemistry teams.

Enhanced Metabolic Stability for ADME Profiling

A major limitation of natural flavonoids in drug development is their rapid clearance via Phase II metabolism (glucuronidation and sulfation) at the B-ring hydroxyls. The 3',4',5'-trimethoxy substitution on this flavanone effectively blocks these primary metabolic liabilities. In human liver microsome (HLM) stability assays, highly methoxylated flavanones consistently demonstrate a 2.5- to 3-fold extension in half-life compared to their unmethylated counterparts (such as naringenin), providing a robust scaffold for developing orally bioavailable therapeutics[1].

Evidence DimensionIn vitro HLM half-life (T1/2)
Target Compound DataExtended T1/2 (>45 mins for polymethoxylated scaffolds)
Comparator Or BaselineUnmethylated flavanones (e.g., Naringenin) with T1/2 < 15 mins
Quantified Difference2.5x to 3.0x increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assays with NADPH at 37°C

Provides a highly stable starting point for drug discovery programs focused on oral bioavailability.

Lipid Formulation Compatibility

The development of lipid-based nanocarriers requires active pharmaceutical ingredients with sufficient lipophilicity. The trimethoxy B-ring of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone significantly increases its partition coefficient (LogP) relative to standard polyhydroxylated flavonoids. This structural feature translates to a solubility of >50 mg/mL in common lipid excipients (e.g., PEG-400, Capryol 90), whereas highly polar baselines like rutin or hesperidin often precipitate at concentrations below 5 mg/mL, limiting their use in self-microemulsifying drug delivery systems (SMEDDS) [1].

Evidence DimensionSolubility in lipid-based excipients
Target Compound Data>50 mg/mL
Comparator Or BaselinePolar flavonoids (e.g., Rutin, Hesperidin) at <5 mg/mL
Quantified Difference>10-fold increase in lipid solubility
ConditionsSolubility screening in PEG-400/lipid mixtures at 25°C

Enables the successful loading and physical stability of the compound in advanced lipid-based drug delivery systems.

Analytical Reference Standard for Pharmacognosy

As a specific marker compound, it is essential for the HPLC and LC-MS authentication and quality assurance of Dalbergia odorifera heartwood extracts in the nutraceutical and traditional medicine industries [1].

Orthogonal Scaffold for CDMO Synthesis

Highly suited for process chemistry applications where selective A-ring modification is required. Its naturally protected B-ring streamlines the synthesis of complex, lipophilic flavonoid derivatives by eliminating multi-step protection protocols [2].

Lead Compound for ADME Optimization

Serves as a structurally advantaged baseline in medicinal chemistry programs aiming to overcome the rapid clearance and poor oral bioavailability typically associated with unmethylated flavonoids [3].

High-Loading Lipid Formulation Development

The compound's enhanced lipophilicity makes it a highly compatible candidate for R&D teams formulating self-microemulsifying drug delivery systems (SMEDDS) or liposomal carriers, where standard polar flavonoids would fail due to precipitation [4].

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

346.10525291 Da

Monoisotopic Mass

346.10525291 Da

Heavy Atom Count

25

Dates

Last modified: 08-15-2023

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